(2S,4S)-2-methylpiperidine-4-carboxylic acid hydrochloride
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Overview
Description
(2S,4S)-2-methylpiperidine-4-carboxylic acid hydrochloride is a chiral compound with significant applications in various fields, including organic synthesis and medicinal chemistry. This compound is known for its unique stereochemistry, which plays a crucial role in its reactivity and interactions with other molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4S)-2-methylpiperidine-4-carboxylic acid hydrochloride typically involves diastereoselective synthesis methods. One common approach is the use of commercially available starting materials to achieve high diastereoselectivity through controlled transition states. For example, the synthesis may involve the formation of a tightly bound chelation-controlled transition state during a ring closure reaction .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis techniques that ensure high yield and purity. These methods may include the use of advanced separation techniques to isolate the desired enantiomer from a racemic mixture .
Chemical Reactions Analysis
Types of Reactions
(2S,4S)-2-methylpiperidine-4-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine.
Substitution: Substitution reactions can introduce different functional groups into the molecule, altering its chemical properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
(2S,4S)-2-methylpiperidine-4-carboxylic acid hydrochloride has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of (2S,4S)-2-methylpiperidine-4-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The compound’s stereochemistry allows it to fit into enzyme active sites or receptor binding sites with high specificity. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
(2S,4S)-4-hydroxyproline: Another chiral compound with similar stereochemistry used in organic synthesis and medicinal chemistry.
(2S,4S)-4-mercaptopyrrolidine-2-carboxamido benzoic acid hydrochloride: A compound with similar structural features used in antibacterial research.
Uniqueness
(2S,4S)-2-methylpiperidine-4-carboxylic acid hydrochloride is unique due to its specific stereochemistry, which provides distinct reactivity and interaction profiles compared to other similar compounds. This uniqueness makes it valuable in applications requiring precise chiral control .
Properties
Molecular Formula |
C7H14ClNO2 |
---|---|
Molecular Weight |
179.64 g/mol |
IUPAC Name |
(2S,4S)-2-methylpiperidine-4-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C7H13NO2.ClH/c1-5-4-6(7(9)10)2-3-8-5;/h5-6,8H,2-4H2,1H3,(H,9,10);1H/t5-,6-;/m0./s1 |
InChI Key |
NGFVCCOFVLFVGW-GEMLJDPKSA-N |
Isomeric SMILES |
C[C@H]1C[C@H](CCN1)C(=O)O.Cl |
Canonical SMILES |
CC1CC(CCN1)C(=O)O.Cl |
Origin of Product |
United States |
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